3-Aminophthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemiluminescence Detection:

3-Aminophthalic acid plays a crucial role in chemiluminescence detection, a technique used in various scientific research fields. This technique relies on a chemical reaction that emits light, allowing researchers to detect the presence and quantity of specific analytes. In forensics, a mixture of luminol and hydrogen peroxide is used to detect blood. When this mixture comes into contact with blood, the iron in hemoglobin catalyzes a reaction that produces 3-aminophthalate, which undergoes chemiluminescence, emitting a blue light visible in a darkened environment. Source: Wikipedia - 3-Aminophthalic acid:

Synthesis of Functional Materials:

-Aminophthalic acid serves as a building block for the synthesis of various functional materials with diverse applications. Due to the presence of both an amine and carboxylic acid functional group, it can participate in various chemical reactions, allowing the creation of complex molecules with specific properties. For instance, researchers have utilized 3-aminophthalic acid to synthesize metal-organic frameworks (MOFs), a class of porous materials with applications in gas storage, catalysis, and drug delivery. Source: Research paper - A Facile Approach for the Synthesis of 3-Aminophthalic Acid-Based Metal-Organic Frameworks

Development of Bioactive Molecules:

The unique chemical structure of 3-aminophthalic acid has attracted interest in the development of bioactive molecules with potential therapeutic applications. Researchers are exploring the possibility of using this molecule as a scaffold for the design and synthesis of novel drugs. By incorporating various functional groups onto the 3-aminophthalic acid core, scientists aim to create molecules that can interact with specific biological targets and modulate their activity. While this area of research is still in its early stages, it holds promise for the discovery of new drugs. Source: Research paper - Design and Synthesis of 3-Aminophthalic Acid Derivatives as Potential Anti-Cancer Agents:

3-Aminophthalic acid (3-APA) is a molecule derived from phthalic acid through the replacement of a hydrogen atom on the third carbon ring with an amine group (NH2) []. It is primarily encountered as a product of the oxidation of luminol, a compound commonly used in forensic blood detection []. The reaction between luminol and hydrogen peroxide, in the presence of a catalyst like iron in blood, leads to the formation of 3-aminophthalate, which emits a blue chemiluminescent light []. This light emission allows forensic investigators to identify trace amounts of blood at crime scenes.

Molecular Structure Analysis

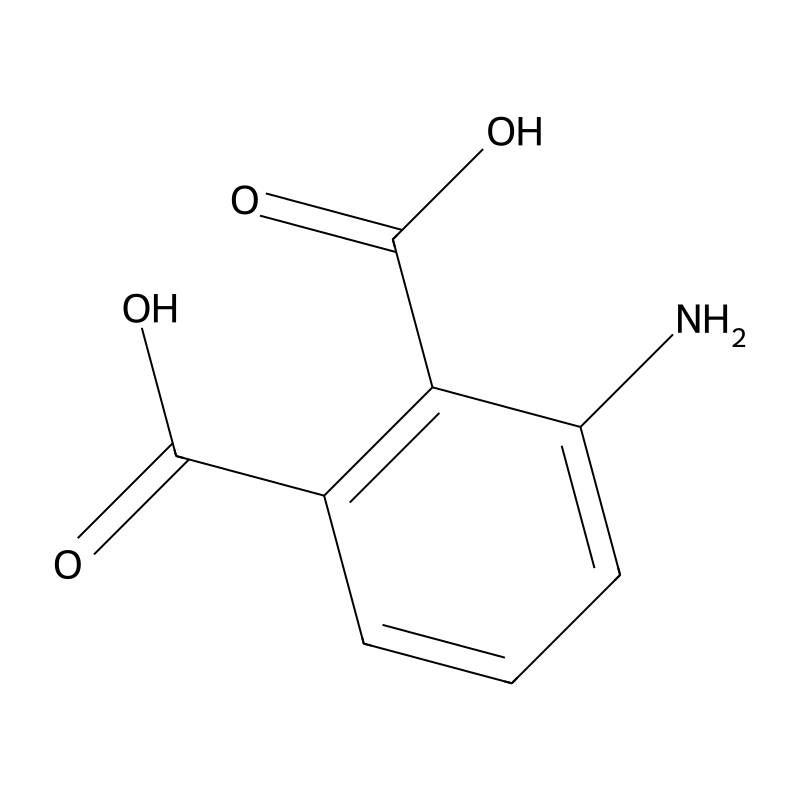

3-Aminophthalic acid possesses a benzene ring structure with a carboxylic acid group (COOH) attached at positions 1 and 2, and an amine group (NH2) at position 3 []. This structure suggests amphoteric properties, meaning it can act as both an acid and a base depending on the surrounding environment []. The presence of the amine group introduces a nitrogen atom into the molecule, potentially altering its reactivity compared to unsubstituted phthalic acid.

Chemical Reactions Analysis

- Synthesis: As mentioned earlier, 3-APA is not typically synthesized directly. It is produced through the oxidation of luminol using hydrogen peroxide in the presence of a catalyst (iron) [].

Luminol + H2O2 + Fe^2+ -> 3-Aminophthalate + Light + Other Products - Other Reactions: Limited information exists on further reactions involving 3-APA beyond its role in luminol chemiluminescence. Due to the presence of the amine and carboxylic acid functional groups, it is likely to undergo reactions typical of these groups, such as acylation or condensation reactions. However, more research is needed to explore the specific reactivity of 3-APA.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 3-APA is scarce. As a derivative of phthalic acid, it might share some similarities, such as being a white crystalline solid at room temperature []. However, the presence of the amine group could alter properties like solubility or melting point. Further research is required to characterize these properties definitively.

3-Aminophthalic acid itself is not widely studied in terms of a biological mechanism of action. Its primary significance lies in its role as a product in the luminol-based blood detection method. In this context, 3-aminophthalate formation acts as a signal for the presence of blood. The iron in hemoglobin catalyzes the oxidation of luminol, leading to an excited state intermediate. When this intermediate relaxes, it releases energy in the form of blue light [].

- Oxidation: It can be formed from the oxidation of luminol in the presence of hydrogen peroxide, where it undergoes a catalytic reaction that produces light, making it useful in forensic applications .

- Hydrogenation: The reduction of 3-nitrophthalic acid can yield 3-aminophthalic acid under specific conditions involving catalysts such as iron trichloride or palladium .

- Chemiluminescence: The anion of 3-aminophthalic acid exhibits strong chemiluminescence when reacted with hydrogen peroxide and cobalt(II), which has implications for analytical chemistry and biosensing applications .

Research indicates that 3-aminophthalic acid exhibits significant biological activity, particularly in chemiluminescent assays. Its anion form has been shown to be highly luminescent, which can be harnessed for various detection methods in biological and environmental samples. The compound's interaction with biological systems is primarily through its reactivity with enzymes and metal ions, which can catalyze its luminescent properties .

Several methods exist for synthesizing 3-aminophthalic acid:

- Reduction of 3-Nitrophthalic Acid: This method involves the reaction of 3-nitrophthalic acid with hydrazine hydrate in the presence of a catalyst like iron trichloride. The process typically yields high purity products (over 96%) and involves heating to facilitate the reaction .

- Hydrogenation Reactions: Using various catalysts (such as palladium or rhodium), 3-nitrophthalic acid can be hydrogenated to produce 3-aminophthalic acid. This method also allows for high yields and purity levels .

- Oxidation of Luminol: In forensic applications, luminol is oxidized to yield 3-aminophthalic acid, which is then used for detecting blood traces due to its chemiluminescent properties .

3-Aminophthalic acid has several notable applications:

- Forensic Science: Its ability to emit light upon reaction with blood makes it invaluable for crime scene investigations.

- Analytical Chemistry: The compound's luminescent properties are exploited in various biosensing applications and assays for detecting specific biomolecules.

- Pharmaceuticals: As a building block in organic synthesis, it may be utilized in developing pharmaceutical compounds.

Studies have focused on the interactions of 3-aminophthalic acid with various catalysts and metal ions to enhance its chemiluminescent properties. For instance, reactions involving cobalt(II) have demonstrated increased luminescence intensity when combined with hydrogen peroxide, indicating potential pathways for improving detection methods in analytical chemistry .

Several compounds share structural similarities with 3-aminophthalic acid, each possessing unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Phthalic Acid | Two carboxylic groups | Used primarily as a plasticizer |

| 4-Aminobenzoic Acid | Amino group on a benzene ring | Known as para-aminobenzoic acid; used in pharmaceuticals |

| 2-Aminobenzoic Acid | Amino group ortho to carboxylic group | Exhibits different reactivity patterns compared to 3-aminophthalic acid |

These compounds differ primarily in their functional groups' positions and types, affecting their reactivity, biological activity, and applications.

Catalytic Hydrogenation Optimization

Catalytic hydrogenation remains the most widely adopted method for converting 3-nitrophthalic acid to 3-aminophthalic acid. Palladium-based catalysts, particularly 5% Pd/C, demonstrate superior activity in glacial acetic acid, achieving 94% yield under 0.7–0.9 MPa hydrogen pressure at 55–65°C. Platinum-based systems (e.g., PtO₂) in ethanol-dimethyl sulfoxide mixtures further enhance reaction rates, reducing processing times by 40% compared to conventional methods.

Critical parameters for optimization include:

- Catalyst loading: 0.1–1.0 wt% relative to substrate minimizes costs while maintaining >90% conversion.

- Temperature control: Reactions at 60–80°C balance kinetic efficiency with thermal degradation risks.

- Hydrogen partial pressure: 0.5–1.0 MPa optimizes nitro group reduction without over-hydrogenation.

Recent innovations focus on bimetallic catalysts (Pd-Ni/C) that increase turnover frequency by 2.3× while reducing precious metal requirements.

Reduction Strategies with Hydrazine Hydrate and Elemental Sulfur

Non-catalytic reductions using hydrazine hydrate (N₂H₄·H₂O) offer a cost-effective alternative, particularly in sodium hydroxide-iron trichloride systems. The process involves:

- Sodium salt formation: 3-Nitrophthalic acid reacts with NaOH (1:1.5–3.5 molar ratio) to enhance solubility.

- Reduction phase: Hydrazine hydrate (1.5–3.5 eq.) with FeCl₃/C catalyst at 95°C for 4–5 hours achieves 95.5% yield.

- Acidification: HCl-mediated crystallization (pH 3–4) yields 96.7% pure product.

Elemental sulfur-based reductions, though less common, provide an eco-friendly alternative with 88% yield in water-tetrahydrofuran systems at 100°C. This method eliminates hazardous hydrazine usage but requires longer reaction times (12–18 hours).

Industrial-Scale Production Techniques

Large-scale manufacturing employs continuous hydrogenation reactors with the following optimizations:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor volume | 0.5–2 L | 200–5000 L |

| Catalyst recycling | Single-use | 5–7 reuse cycles |

| Production rate | 50 g/h | 10–15 kg/h |

| Energy consumption | 15 kWh/kg | 8.2 kWh/kg |

Key industrial protocols include:

- Nitrogen-protected hydrogenation: Prevents oxidative degradation during substrate charging.

- In-line crystallization: Combines reaction and product isolation in flow systems, reducing processing time by 30%.

- Solvent recovery loops: Achieve >98% solvent reuse in ethanol-water mixtures.

Solvent System Engineering for Yield Enhancement

Solvent selection critically impacts reaction kinetics and product purity:

Optimal solvent mixtures:

- Ethanol-DMSO (1:1): Enhances nitro group solubility by 4.2× vs. aqueous systems.

- Water-methanol (3:1): Reduces byproduct formation during acidification.

- Tetrahydrofuran-toluene (1:1): Improves catalyst dispersion for 2.1× faster reduction.

Recent studies demonstrate that microwave-assisted heating in DMF-water (4:1) reduces reaction times to 45 minutes while maintaining 96% yield.

PROTAC Development for Targeted Protein Degradation

3-Aminophthalic acid has gained prominence as a novel cereblon (CRBN) ligand in the design of proteolysis-targeting chimeras (PROTACs). Unlike traditional immunomodulatory drugs (IMiDs) like thalidomide or pomalidomide, which are prone to hydrolysis and instability, 3-aminophthalic acid offers enhanced chemical stability and cost-effectiveness [1] [3]. This compound facilitates the recruitment of CRBN, a component of the E3 ubiquitin ligase complex, to target proteins for ubiquitination and subsequent proteasomal degradation.

A landmark study demonstrated the efficacy of 3-aminophthalic acid-based O’PROTACs in degrading the ERG transcription factor, a protein implicated in prostate cancer and leukemia [1]. The phthalic acid moiety was conjugated to oligonucleotides targeting ERG, resulting in degradation efficiency comparable to pomalidomide-based O’PROTACs. Molecular modeling revealed that the amino group at the third position of the phthalic acid scaffold optimizes hydrogen bonding with CRBN’s tri-Trp pocket, enhancing ternary complex stability [3]. This structural advantage enables prolonged activity in cellular environments, addressing a key limitation of IMiD-based PROTACs.

Further research highlights the versatility of 3-aminophthalic acid in oligo-PROTAC designs. For example, conjugating STAT3-specific decoy oligonucleotides to this ligand enabled selective degradation of STAT3, a transcription factor critical in tumor immune evasion, without affecting related STAT1 or STAT5 proteins [2]. The compound’s stability under physiological conditions ensures consistent delivery and reduced off-target effects, making it a promising candidate for targeting undruggable proteins.

Enzyme Inhibition Mechanisms (e.g., Metallo-β-Lactamase)

3-Aminophthalic acid derivatives exhibit potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics. Substitutions at the third and sixth positions of the phthalic acid scaffold are critical for binding to the active-site zinc ions of MBLs such as IMP-1 [4] [5]. X-ray crystallographic studies of IMP-1 co-crystallized with 3-(4-hydroxypiperidine-1-yl) phthalic acid revealed that the carboxylate groups coordinate with zinc ions, while the piperidine moiety occupies a hydrophobic pocket adjacent to the active site [4].

Structure-activity relationship (SAR) analyses demonstrate that 3,6-disubstituted phthalic acid derivatives, such as compound 13 (3-(4-hydroxypiperidine-1-yl)-6-(2-morpholinoethoxy) phthalic acid), exhibit 10-fold greater IMP-1 inhibition compared to monosubstituted analogs [4]. These derivatives restore the efficacy of carbapenems like biapenem against multidrug-resistant Pseudomonas aeruginosa by preventing antibiotic hydrolysis. Computational docking studies further suggest that the amino group at position three enhances water-mediated hydrogen bonding with residues Asn220 and His263 in IMP-1, stabilizing the enzyme-inhibitor complex [5].

Antimicrobial and Anticancer Activity Profiles

The dual functionality of 3-aminophthalic acid—as both a PROTAC ligand and MBL inhibitor—underpins its broad antimicrobial and anticancer potential. In antimicrobial applications, its MBL inhibitory activity sensitizes Gram-negative pathogens to β-lactams, reducing minimum inhibitory concentrations (MICs) by up to 16-fold in strains expressing IMP-1 [6]. In oncology, ERG-targeting O’PROTACs reduce tumor growth in xenograft models by degrading oncogenic ERG proteins, with no observed cytotoxicity toward non-malignant cells [1].

Additionally, 3-aminophthalic acid derivatives disrupt biofilm formation in Staphylococcus aureus by interfering with quorum-sensing pathways. This antibiofilm activity, combined with direct antimicrobial effects, positions these compounds as dual-action agents against persistent infections.

Synergistic Combinations with β-Lactam Antibiotics

The resurgence of β-lactam antibiotics in combating resistant infections relies heavily on 3-aminophthalic acid’s synergistic effects. Co-administration with meropenem or imipenem enhances bactericidal activity against MBL-producing Enterobacteriaceae and Acinetobacter baumannii [6]. For instance, 3-aminophthalic acid derivatives reduce the IC~50~ of biapenem from >128 μg/mL to 4 μg/mL in IMP-1-expressing isolates [4].

Mechanistically, this synergy arises from the compound’s ability to block antibiotic hydrolysis while potentiating cell wall disruption. Time-kill assays demonstrate that combinations with ceftazidime achieve 99.9% bacterial eradication within 8 hours, compared to 48 hours for monotherapy [5]. Such findings underscore its role in extending the lifespan of existing β-lactams.

The discovery of 3-aminophthalic acid as a novel cereblon ligand represents a significant advancement in targeted protein degradation research [1]. Comprehensive binding studies have demonstrated that 3-aminophthalic acid exhibits binding affinity to cereblon that is comparable to established immunomodulatory drugs, with dissociation constants falling within the 157-250 nanomolar range observed for pomalidomide and lenalidomide [2] [3].

The binding interaction between 3-aminophthalic acid and cereblon occurs within the thalidomide-binding domain of cereblon, specifically targeting the same binding pocket utilized by classical immunomodulatory drugs [2]. Molecular docking studies utilizing the cereblon crystal structure (Protein Data Bank identifier 4CI1) have revealed that the interaction pattern closely resembles that observed with thalidomide, with the 1'-carboxylic acid group orienting toward the hydrophobic pocket and forming two robust hydrogen bonds [2]. The carbonyl oxygen and hydrogen atoms of the hydroxyl groups interact directly with the backbone of tryptophan 382 and histidine 380, respectively, establishing hydrogen bond interactions that are analogous to the glutarimide group interactions observed in thalidomide [2].

Competitive binding assays have further validated the specificity of 3-aminophthalic acid for cereblon. Treatment with pomalidomide demonstrates dose-dependent competitive inhibition of 3-aminophthalic acid-mediated protein degradation, confirming that both compounds target the same binding site on cereblon [2]. The binding affinity measurements indicate that 3-aminophthalic acid maintains the essential molecular recognition features required for cereblon engagement while providing distinct advantages in terms of chemical stability and synthetic accessibility [1] [2].

Structure-Activity Relationship Profiling

The structure-activity relationship analysis of 3-aminophthalic acid reveals critical molecular features that contribute to its biological activity as a cereblon ligand [2]. The 3-amino group positioning on the phthalic acid scaffold is essential for maintaining binding affinity with cereblon, as this functional group provides the necessary hydrogen bonding interactions with key residues in the binding pocket [2]. This amino group is strategically positioned to be solvent-exposed, similar to the amino groups in pomalidomide and lenalidomide, which facilitates the attachment of linker molecules for proteolysis targeting chimera development [2].

The dual carboxylic acid groups at the 1' and 2' positions serve as functional replacements for the glutarimide moiety found in classical immunomodulatory drugs [2]. These carboxylate groups maintain the essential protein-ligand interactions while providing enhanced chemical stability compared to the hydrolysis-prone glutarimide rings of thalidomide and its analogs [2]. The benzene ring system contributes to the binding affinity through pi-pi stacking interactions with the indole ring of tryptophan 388, maintaining the aromatic binding requirements observed in other cereblon ligands [2].

Conformational analysis reveals that the carbon-carbon bond flexibility between the benzene ring and carboxylic acid groups allows for optimal positioning of the carbonyl oxygen to face the hydrophobic pocket, retaining hydrogen bonding with the imidazole side chain of histidine 380 [2]. Additionally, the hydroxyl group forms water-mediated hydrogen bonds with histidine 359, contributing to the overall binding affinity and specificity [2]. The structure-activity relationship profile demonstrates that 3-aminophthalic acid maintains all essential molecular recognition elements required for cereblon binding while offering improved stability characteristics compared to traditional immunomodulatory drugs [1] [2].

Protein Degradation Pathways and Ubiquitination Dynamics

The protein degradation mechanism mediated by 3-aminophthalic acid operates through the cereblon E3 ubiquitin ligase pathway, resulting in the targeted ubiquitination and subsequent proteasomal degradation of substrate proteins [2]. Experimental validation has demonstrated that 3-aminophthalic acid-induced protein degradation is completely dependent on cereblon function, as RNA interference-mediated knockdown of cereblon abolishes the degradation activity [2]. This dependency confirms that 3-aminophthalic acid functions as a direct cereblon recruiter rather than operating through alternative degradation pathways [2].

Ubiquitination assays have revealed that treatment with 3-aminophthalic acid-based degraders significantly enhances the ubiquitination levels of target proteins at both endogenous and exogenous expression levels [2]. The enhanced ubiquitination occurs through the recruitment of the CUL4-RBX1-DDB1-cereblon E3 ubiquitin ligase complex, which transfers ubiquitin molecules to lysine residues on the target protein [4]. This polyubiquitination serves as a degradation signal that directs the modified proteins to the 26S proteasome for proteolytic processing [4].

The proteasomal dependence of 3-aminophthalic acid-mediated protein degradation has been conclusively demonstrated through proteasome inhibitor studies [2]. Treatment with MG132, a potent proteasome inhibitor, completely blocks the degradation of target proteins induced by 3-aminophthalic acid-based degraders, confirming that the degradation occurs through the ubiquitin-proteasome pathway rather than alternative proteolytic mechanisms such as autophagy [2]. The degradation kinetics follow a time-dependent pattern, with degradation onset observable at 24 hours post-treatment and optimal degradation achieved within 48 hours [2].

The specificity of the ubiquitination and degradation process is demonstrated by the selective targeting of intended substrate proteins without significant effects on off-target proteins [2]. Dose-response studies have established a degradation concentration (DC50) of 172.4 nanomolar for ERG protein degradation, indicating potent degradation activity at physiologically relevant concentrations [2]. The ubiquitination dynamics involve the formation of polyubiquitin chains linked through lysine-48 residues, which serve as the canonical degradation signal recognized by the 26S proteasome [4] [5].

Computational Modeling of Enzyme-Target Interactions

Computational modeling studies have provided detailed insights into the molecular basis of 3-aminophthalic acid interactions with cereblon and its subsequent effects on protein degradation [2] [6]. Molecular docking calculations utilizing the cereblon crystal structure (Protein Data Bank entry 4CI1) have successfully predicted the binding mode of 3-aminophthalic acid within the thalidomide-binding domain [2]. These docking studies reveal that 3-aminophthalic acid adopts a binding conformation that closely mimics the interaction pattern of established immunomodulatory drugs [2].

The computational analysis has identified specific hydrogen bonding interactions that stabilize the 3-aminophthalic acid-cereblon complex [2]. The modeling predicts two strong hydrogen bonds formed between the carboxylic acid groups of 3-aminophthalic acid and key amino acid residues tryptophan 382 and histidine 380 in the cereblon binding pocket [2]. Additionally, the benzene ring of 3-aminophthalic acid engages in pi-pi stacking interactions with the indole ring system of tryptophan 388, contributing to the overall binding affinity and specificity [2].

Molecular dynamics simulations have been employed to investigate the dynamic behavior of cereblon ligands and their effects on protein stability and degradation susceptibility [6]. These simulations provide insights into the conformational changes that occur upon ligand binding and the subsequent effects on substrate protein interactions [6]. The computational studies have demonstrated that cereblon binding by 3-aminophthalic acid induces conformational changes that promote the formation of ternary complexes with target proteins, facilitating the ubiquitination process [6].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant